4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by an electron-deficient pyrimidine core substituted with an ethoxy group, a methyl group, and a highly reactive hydrazinyl moiety, this compound serves as a critical intermediate for synthesizing complex fused bicyclic systems.
In modern pharmaceutical development, the hydrazinyl group acts as a primary anchor for cyclization reactions, enabling the construction of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. These privileged scaffolds are ubiquitous in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics (1)[1]. This whitepaper details the physicochemical profile, mechanistic synthesis, and downstream experimental protocols associated with this vital intermediate.
Physicochemical Profile
Understanding the fundamental properties of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is essential for optimizing reaction conditions and ensuring proper storage. The presence of the hydrazine group makes the molecule susceptible to oxidation, necessitating specific handling protocols (2)[2].
| Property | Value |
| Chemical Name | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine |
| CAS Registry Number | 89852-51-7 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| SMILES | CC1=CC(OCC)=NC(NN)=N1 |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C |
| Appearance | Solid (typically off-white to pale yellow) |
Data aggregated from authoritative chemical vendor databases (3)[3] and (2)[2].
Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The standard industrial and laboratory synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction typically utilizes 2-chloro-4-ethoxy-6-methylpyrimidine as the electrophile and hydrazine hydrate as the nucleophile (4)[4].
Causality & Mechanistic Logic
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Electrophilicity of the Core: The two endocyclic nitrogen atoms of the pyrimidine ring exert a strong electron-withdrawing inductive effect, rendering the C2 and C4 positions highly electrophilic.
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Regioselectivity: The ethoxy group at C4 acts as an electron-donating group via resonance (+R effect), which slightly deactivates the C4 position relative to C2. Consequently, the chloride at C2 is selectively displaced by the incoming nucleophile.
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Meisenheimer Complex Formation: The primary amine of hydrazine attacks the C2 carbon, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex). Subsequent rearomatization expels the chloride ion as a leaving group.
Fig 1: SNAr mechanism for 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine synthesis.
Experimental Protocol: SNAr Synthesis Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process controls and causal explanations for reagent selection (4)[4].
Materials
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Substrate: 2-Chloro-4-ethoxy-6-methylpyrimidine (1.0 eq, 10 mmol)
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Nucleophile/Base: Hydrazine hydrate (80% aqueous solution) (3.0 - 5.0 eq)
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Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology
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Reaction Assembly: Dissolve 10 mmol of 2-chloro-4-ethoxy-6-methylpyrimidine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Causality: Ethanol is a polar protic solvent that stabilizes the transition state (Meisenheimer complex) through hydrogen bonding, thereby accelerating the SNAr reaction.
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Nucleophile Addition: Add hydrazine hydrate (30-50 mmol) dropwise to the stirring solution at room temperature.
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Causality: An excess of hydrazine is critical. It acts as both the nucleophile and the acid scavenger. By neutralizing the generated HCl, it prevents the protonation of unreacted hydrazine, which would otherwise stall the reaction.
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-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane).
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Self-Validation: The product contains a polar primary amine, resulting in a significantly lower Rf value compared to the starting material. The disappearance of the high- Rf spot confirms reaction completion.
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Workup & Isolation: Cool the reaction mixture to 0°C. Concentrate the solvent under reduced pressure to half its volume, then pour the mixture into ice-cold distilled water (50 mL). The product will precipitate as an off-white solid.
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Purification: Filter the precipitate under vacuum, wash with cold water to remove residual hydrazine hydrochloride salts, and dry under a high vacuum. Verify purity via LC-MS (Expected [M+H]+ at m/z 169.2).
Downstream Applications: Fused Bicyclic Scaffolds
The primary utility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine lies in its ability to undergo cyclocondensation reactions. The bis-nucleophilic nature of the hydrazine moiety allows it to react with various bis-electrophiles to form fused heterocyclic systems, which are heavily patented in oncology and immunology (5)[5], (6)[6].
Fig 2: Cyclization pathways forming bioactive fused pyrimidine scaffolds.
Protocol: Knorr-Type Cyclization to Pyrazolo[1,5-a]pyrimidine
To synthesize pyrazolo[1,5-a]pyrimidine derivatives, the hydrazinylpyrimidine is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) (5)[5].
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Condensation: Dissolve 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.
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Causality: Acetic acid acts as both the solvent and an acid catalyst, activating the carbonyl groups of acetylacetone for nucleophilic attack.
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Cyclization: Heat the mixture to 80°C for 3 hours. The terminal NH2 of the hydrazine attacks one carbonyl, forming an intermediate hydrazone. The secondary amine ( NH ) then attacks the second carbonyl, driving the dehydration and ring closure.
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Validation: Pour into crushed ice and neutralize with aqueous ammonia. Filter the resulting solid. Confirm the disappearance of the NH and NH2 stretching bands (typically 3200–3400 cm⁻¹) via FT-IR spectroscopy.
Safety & Handling Precautions
Hydrazine derivatives possess inherent toxicity and instability.
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Toxicity: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a suspected mutagen and skin/respiratory irritant. All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood.
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Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent oxidative degradation into the corresponding azo compounds or spontaneous dimerization (2)[2].
References
- Sigma-Aldrich. "CAS 89852-51-7 | 4-ethoxy-2-hydrazinyl-6-methylpyrimidine." MilliporeSigma.
- BLD Pharm. "89852-51-7 | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine." BLD Pharm Database.
- MDPI. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.
- Benchchem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." Benchchem Tech Support.
- IJIRT. "Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives." International Journal of Innovative Research in Technology.
- PubMed / NIH. "Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives." Chemistry Central Journal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 89852-51-7|4-Ethoxy-2-hydrazinyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 3. CAS 89852-51-7 | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
